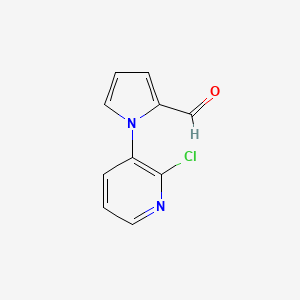

1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde

Descripción general

Descripción

The compound “1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde” is likely to be an organic compound containing a pyrrole ring, a pyridine ring, and an aldehyde group. The pyrrole ring is a five-membered aromatic ring with one nitrogen atom. The pyridine ring is a six-membered ring with one nitrogen atom, and it’s known for its basicity and aromaticity. The aldehyde group consists of a carbonyl center (a carbon double-bonded to oxygen) with the carbon atom also bonded to hydrogen and to an R group1.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole and pyridine rings in separate steps, followed by the introduction of the aldehyde group. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis1.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole and pyridine rings, along with the aldehyde group. The exact structure would depend on the positions of these groups relative to each other1.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole and pyridine rings, as well as the aldehyde group. The pyrrole ring is electron-rich and can undergo electrophilic substitution reactions. The pyridine ring, being aromatic and basic, can participate in various reactions such as electrophilic and nucleophilic substitutions. The aldehyde group is highly reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation1.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar aldehyde group could increase its solubility in polar solvents. The compound might exhibit strong absorption in the UV-visible region due to the presence of the conjugated system within the pyrrole and pyridine rings1.

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Research has demonstrated that derivatives of pyrrole-carbaldehyde compounds serve as key intermediates in the synthesis of small molecule anticancer drugs and other heterocyclic compounds. For instance, the synthesis of new aqueous solubility aldehydes from commercially available pyrroles through acylation and nucleophilic substitution has been optimized, with a focus on compounds that can act as intermediates for anticancer drugs (Wang et al., 2017). Similarly, the reaction of pyrazole-carbaldehydes with various reagents has led to the synthesis of novel pyrazolinone and pyrazole derivatives, showcasing the versatility of such compounds in organic synthesis (Aly et al., 2004).

Development of Catalysts

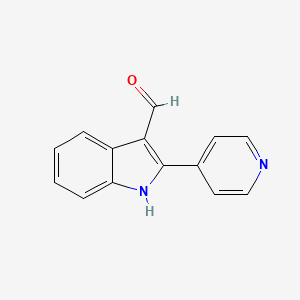

Compounds derived from pyrrole-carbaldehydes have also been explored for their catalytic applications. For example, palladacycles designed from ligands with an indole core, including those related to pyridin-ylmethyl-1H-indole-3-carbaldehydes, have been synthesized and shown to be effective as catalysts in various chemical reactions, such as Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017).

Antimicrobial Activity Studies

The antimicrobial properties of chitosan Schiff bases derived from heterocyclic moieties, including pyrrole-carbaldehyde derivatives, have been investigated. These studies have highlighted the potential of these compounds in combating microbial infections, with the antimicrobial activity being dependent on the type of the Schiff base moiety (Hamed et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and environmental impact. However, without specific data, it’s difficult to provide detailed safety and hazard information1.

Direcciones Futuras

The study of this compound could be of interest in various fields such as medicinal chemistry, materials science, or synthetic chemistry, depending on its physical and chemical properties, as well as its reactivity1.

Please note that this is a general analysis based on the functional groups present in the compound. For a comprehensive analysis, experimental data and further studies would be required. It’s always important to handle all chemicals with appropriate safety measures and to comply with all relevant regulations1.

Propiedades

IUPAC Name |

1-(2-chloropyridin-3-yl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-10-9(4-1-5-12-10)13-6-2-3-8(13)7-14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWQJFWGYWPPRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378219 | |

| Record name | 1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde | |

CAS RN |

97580-57-9 | |

| Record name | 1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)